1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that features both imidazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with benzyl bromide and benzylthiol in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding amines.
Scientific Research Applications
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share structural similarities and exhibit a range of biological activities.
Pyridazine Derivatives: Compounds such as pyridazinone derivatives are known for their pharmacological properties
Uniqueness
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its combined imidazole and pyridazine rings, which confer distinct chemical and biological properties
Biological Activity
1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features both imidazole and pyridazine rings in its structure, along with a benzyl group and a benzylthio moiety. Its molecular formula is C19H16N4O2S with a molecular weight of approximately 364.4 g/mol. The unique combination of these structural elements contributes to its diverse reactivity and biological properties.
Property | Value |
---|---|
CAS Number | 3434-18-2 |
Molecular Formula | C19H16N4O2S |
Molecular Weight | 364.4 g/mol |
IUPAC Name | 3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
Research indicates that this compound acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism typically involves binding to specific molecular targets, thereby altering their activity. Notably, it has shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This interaction suggests potential applications in treating inflammatory diseases and cancer.
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory activity by inhibiting COX enzymes. This action can reduce the production of pro-inflammatory mediators such as prostaglandins.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through various pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways:
Enzyme | Inhibition Type | Effect |
---|---|---|
Cyclooxygenase (COX) | Competitive Inhibition | Decrease in inflammatory markers |
Protein Kinases | Non-competitive | Altered cell signaling pathways |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds known for their biological activities. Below is a comparison highlighting its unique features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Butyl-5,6-Dihydro-1H-Imidazo[4,5-D]Pyridazine-4,7-Dione | Pyridazine ring with butyl substitution | Experimental drug with anti-inflammatory effects |
Imidazole Derivatives | Contains imidazole ring | Various activities including antifungal and anticancer |
Pyridazinone Derivatives | Pyridazine ring with ketone functionality | Known pharmacological properties |
What distinguishes this compound is its dual ring structure combined with thioether functionality, which may confer distinct biological activities not fully realized in other derivatives.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Study: A study demonstrated that the compound significantly reduced inflammation markers in animal models when administered at varying doses.
- Anticancer Evaluation: In vitro tests revealed that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through caspase activation.
- Enzyme Interaction Studies: Research indicated that the compound effectively inhibited COX enzymes in a dose-dependent manner.
Properties
CAS No. |
3434-18-2 |
---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H16N4O2S/c24-17-15-16(18(25)22-21-17)23(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,24)(H,22,25) |
InChI Key |
GOTFBFKBNJYVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4 |
Origin of Product |
United States |
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